1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a complex organic compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms within its framework. This compound falls under the category of heterocyclic compounds, specifically those that exhibit spirocyclic characteristics due to the presence of multiple rings connected at a single atom.
The compound is classified as a hydrochloride salt, with the chemical formula and a molecular weight of approximately 163.65 g/mol. It is recognized by several identifiers, including its CAS number 1417633-09-0 and PubChem CID 71464169. The IUPAC name for this compound is 7-oxa-2-azaspiro[3.5]nonane; hydrochloride, indicating its structural components and classification as a hydrochloride salt .
The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves several key steps:
The molecular structure of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride can be represented using various chemical notation systems:
InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1HC1COCCC12CNC2.ClThe structure features a spirocyclic arrangement where two rings are linked through a common atom, contributing to its unique three-dimensional geometry. The presence of both nitrogen and oxygen atoms within the rings plays a significant role in its chemical reactivity and potential biological activity .
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound's properties or synthesizing derivatives for specific applications in medicinal chemistry or materials science .
The mechanism of action for 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors:
Research into similar compounds suggests potential therapeutic applications in areas such as neuropharmacology or anti-inflammatory treatments due to their ability to interact with neurotransmitter systems or inflammatory mediators .
The physical properties of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 163.65 g/mol |
| Solubility | Very soluble in water |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Chemical properties include:
These properties are crucial for understanding how this compound behaves in different environments, particularly in biological systems .
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has several notable applications:
These applications highlight the compound's versatility in scientific research and potential therapeutic uses, making it an important subject for ongoing studies in chemistry and pharmacology .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8